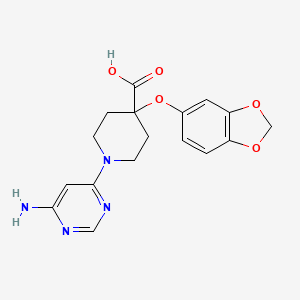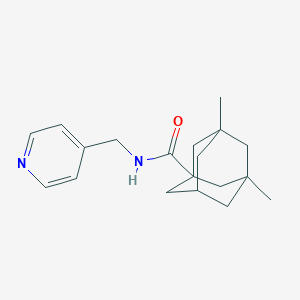![molecular formula C21H14BrN3O B5309336 2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5309336.png)
2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific protein kinase that plays a crucial role in the regulation of various cellular processes.
Mecanismo De Acción
2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile inhibits the activity of PLK1 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are required for the regulation of various cellular processes. Inhibition of PLK1 activity by 2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Inhibition of PLK1 activity by 2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile has been shown to have antitumor effects in various cancer cell lines. It leads to cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile in lab experiments include its potency as a PLK1 inhibitor, its specificity for PLK1, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, its limitations include its moderate yield and its potential toxicity in vivo.
Direcciones Futuras
For its use in scientific research include the development of more potent and selective PLK1 inhibitors, investigation of its potential use in combination with other anticancer agents, and the development of novel drug delivery systems to improve its bioavailability and reduce its toxicity in vivo.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile involves the reaction of 2-aminobenzimidazole and 5-(2-bromo-4-methylphenyl)-2-furaldehyde with acrylonitrile. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the product is moderate, but the purity can be improved by using various purification techniques.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile is widely used in scientific research as a potent inhibitor of a specific protein kinase called polo-like kinase 1 (PLK1). PLK1 plays a crucial role in the regulation of various cellular processes such as cell division, DNA replication, and cell cycle progression. Inhibition of PLK1 activity by 2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile has been shown to have antitumor effects in various cancer cell lines.
Propiedades
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O/c1-13-6-8-16(17(22)10-13)20-9-7-15(26-20)11-14(12-23)21-24-18-4-2-3-5-19(18)25-21/h2-11H,1H3,(H,24,25)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEOWAQNZFERQG-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-{1-[2-(1H-imidazol-1-yl)benzyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5309256.png)
![2-butyl-6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309258.png)
![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5309263.png)
![3-[(dimethylamino)methyl]-1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5309269.png)

![2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5309289.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5309291.png)
![1'-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5309297.png)
![N-{3-[(2,5-difluorophenyl)amino]-3-oxopropyl}isoquinoline-5-carboxamide](/img/structure/B5309303.png)

![4-{2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5309319.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5309325.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5309332.png)
![5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5309340.png)